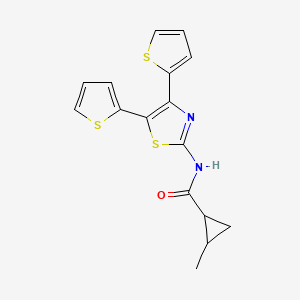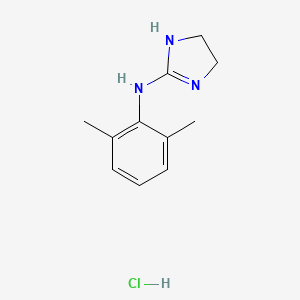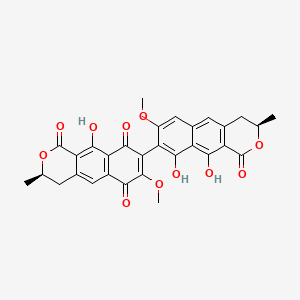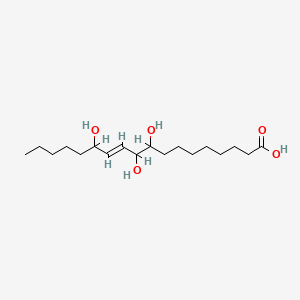
9,10,13-Trihydroxy-11-octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10,13-TriHOME is a TriHOME that is (11E)-octadec-11-enoic acid in which the three hydroxy substituents are located at positions 9, 10 and 13. It has a role as a human blood serum metabolite. It is a TriHOME, a monounsaturated fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
Aplicaciones Científicas De Investigación
Oxidative Stress and Inflammation Regulation
9,10,13-Trihydroxy-11-octadecenoic acid is an oxidized derivative of linoleic acid (LA), which is a major constituent of low-density lipoproteins and an essential fatty acid. The oxidation of LA leads to the formation of several derivatives, including hydroxyoctadecadienoic acids, which play a crucial role in the regulation of inflammatory processes. These derivatives influence various metabolic processes associated with atherogenesis and cancer by altering airway smooth muscles, vascular walls, sensitivity to pain, and endogenous steroid hormones. The complexity of their effects, both beneficial and detrimental, complicates the understanding of their precise roles in disease progression. Novel pharmacological approaches in altering the synthesis or introduction of synthesized LA derivatives could help in regulating inflammation beneficially (Vangaveti, Jansen, Kennedy, & Malabu, 2016).
Applications in Coating Technology
9,10,13-Trihydroxy-11-octadecenoic acid, as a derivative of plant proteins and vegetable oils, is being researched for its application in more environmentally friendly paints and coatings. Advances in using renewable resources like vegetable oils and plant proteins in coating formulations are gaining interest due to their sustainability. The incorporation of oils high in specific fatty acids like epoxy fatty acids, which are derivatives of 9,10,13-Trihydroxy-11-octadecenoic acid, can significantly influence the development of solvent-free paints and coatings with desired properties (Derksen, Cuperus, & Kolster, 1996).
Anti-inflammatory and Immunomodulatory Properties
Conjugated linoleic acid (CLA), a mixture of isomers including 9,10,13-Trihydroxy-11-octadecenoic acid, has been identified to possess anti-inflammatory properties. CLA's role in down-regulating the generation of inducible eicosanoids, which are involved in early micro-inflammatory events, is particularly notable. Additionally, CLA modulates the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs), suggesting its potential in novel nutritional therapies for enteric inflammation (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Propiedades
Número CAS |
29907-57-1 |
|---|---|
Nombre del producto |
9,10,13-Trihydroxy-11-octadecenoic acid |
Fórmula molecular |
C18H34O5 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(E)-9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ |
Clave InChI |
NTVFQBIHLSPEGQ-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCC(/C=C/C(C(CCCCCCCC(=O)O)O)O)O |
SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
Sinónimos |
12, 13, 15-trihydroxy-9-octadecenoic acid 9,10,13-3OHC18A 9,10,13-trihydroxy-11-octadecenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




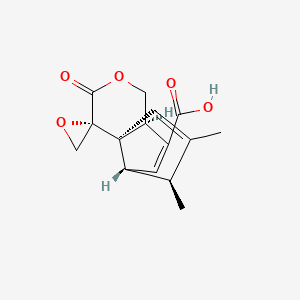

![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)


![17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1231350.png)
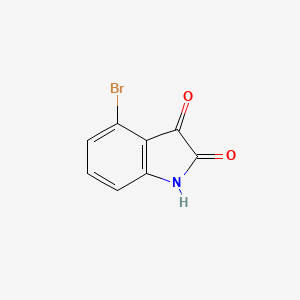
![2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester](/img/structure/B1231352.png)
